molecular formula C11H9Cl5N2O2 B14622419 N,N'-[(4-Chlorophenyl)methylene]bis(2,2-dichloroacetamide) CAS No. 58085-09-9

N,N'-[(4-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)

Cat. No.: B14622419
CAS No.: 58085-09-9
M. Wt: 378.5 g/mol
InChI Key: SOXLHJVUVYBFRV-UHFFFAOYSA-N
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Description

N,N’-[(4-Chlorophenyl)methylene]bis(2,2-dichloroacetamide) is a chemical compound known for its unique structure and properties. It is characterized by the presence of a chlorophenyl group and dichloroacetamide moieties, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(4-Chlorophenyl)methylene]bis(2,2-dichloroacetamide) typically involves the reaction of 4-chlorobenzaldehyde with 2,2-dichloroacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of N,N’-[(4-Chlorophenyl)methylene]bis(2,2-dichloroacetamide) may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

N,N’-[(4-Chlorophenyl)methylene]bis(2,2-dichloroacetamide) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

N,N’-[(4-Chlorophenyl)methylene]bis(2,2-dichloroacetamide) has several scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties and applications in drug development.

    Industry: It can be used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-[(4-Chlorophenyl)methylene]bis(2,2-dichloroacetamide) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N’-[(4-Chlorophenyl)methylene]bis(2,2-dichloroacetamide) include other bis(dichloroacetamide) derivatives and compounds with chlorophenyl groups.

Uniqueness

What sets N,N’-[(4-Chlorophenyl)methylene]bis(2,2-dichloroacetamide) apart is its unique combination of structural features, which may confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable subject for further research and exploration.

Properties

CAS No.

58085-09-9

Molecular Formula

C11H9Cl5N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

2,2-dichloro-N-[(4-chlorophenyl)-[(2,2-dichloroacetyl)amino]methyl]acetamide

InChI

InChI=1S/C11H9Cl5N2O2/c12-6-3-1-5(2-4-6)9(17-10(19)7(13)14)18-11(20)8(15)16/h1-4,7-9H,(H,17,19)(H,18,20)

InChI Key

SOXLHJVUVYBFRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl)Cl

Origin of Product

United States

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